(+)-1,2-Diphenylethylenediamine

説明

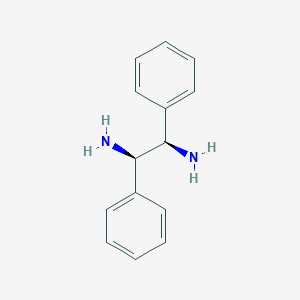

(1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEN) is a chiral diamine with the molecular formula C₁₄H₁₆N₂ (molecular weight: 212.29 g/mol) and a high optical purity ([α]²⁰/D = +102°, c = 1 in ethanol) . It is widely utilized as a chiral ligand in asymmetric catalysis and as a building block for fluorescent probes, metal-organic frameworks (COFs), and polymer-supported catalysts . Its rigid aromatic backbone and stereochemical configuration enable precise control over reaction stereoselectivity, making it indispensable in enantioselective synthesis .

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,2R)-1,2-diphenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14H,15-16H2/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONXTPCRRASWKW-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369325, DTXSID501336762 | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35132-20-8, 16635-95-3 | |

| Record name | 1R,2R-1,2-Diphenylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35132-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035132208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,2R)-(+)-1,2-Diphenylethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(1R,2R)-1,2-Diphenyl-1,2-ethanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine, 1,2-diphenyl-, (1R,2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Diphenylethylenediamine, (1R,2R)-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ5DV7MKY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

(1R,2R)-(+)-1,2-Diphenylethylenediamine (DPEDA) is a chiral compound widely recognized for its significant role in organic synthesis and catalysis. Its unique structure and properties enable it to function effectively as a chiral auxiliary and a reagent in various biological applications. This article delves into the biological activity of DPEDA, discussing its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₆N₂

- Molecular Weight : 212.29 g/mol

- Melting Point : 80-84 °C

- Solubility : Insoluble in water; sensitive to air and moisture.

Applications in Biological Systems

DPEDA is primarily utilized in asymmetric synthesis, where it acts as a chiral solvation agent. Its applications extend to:

- Catalysis : DPEDA is employed in various catalytic systems for asymmetric reactions, particularly in the synthesis of biologically active compounds.

- Chiral Resolution : It is used for determining the enantiomeric excess of chiral acids through NMR spectroscopy.

The biological activity of DPEDA can be attributed to its ability to form stable complexes with substrates, enhancing reaction rates and selectivity. The chiral nature of DPEDA allows it to influence the stereochemistry of reactions, which is crucial in the synthesis of pharmaceuticals and agrochemicals.

1. Synthesis of Warfarin

One notable application of DPEDA is in the synthesis of warfarin, an anticoagulant drug. Research demonstrated that using (1R,2R)-DPEDA as a catalyst yielded warfarin with enantiomeric excesses exceeding 99% under optimized conditions. The study highlighted the efficiency of DPEDA in promoting Michael addition reactions involving cyclic 1,3-dicarbonyl compounds .

| Catalyst Used | Reaction Yield | Enantiomeric Excess |

|---|---|---|

| (1R,2R)-DPEDA | 90-96% | Up to 99% |

2. Organocatalysis

DPEDA has been extensively studied as an organocatalyst in various reaction conditions. For example, it was successfully applied in the Michael addition reaction between 4-hydroxycoumarin and α,β-unsaturated carbonyl compounds, leading to high yields and excellent enantioselectivity .

3. Chiral Ligands Development

Research has also focused on developing new ligands based on DPEDA for catalyzing asymmetric transformations. These ligands exhibit remarkable efficacy in producing optically active compounds relevant to medicinal chemistry .

科学的研究の応用

Chiral Auxiliary and Ligand in Asymmetric Synthesis

DPEDA is primarily used as a chiral auxiliary in the synthesis of enantiomerically enriched compounds. It facilitates the formation of chiral centers through various catalytic systems.

Applications:

- Catalyst Systems : Used in asymmetric reactions such as the hydrogenation of ketones and Michael additions.

- Synthesis of Organocatalysts : DPEDA serves as a scaffold for constructing various organocatalysts that exhibit high enantioselectivity.

| Application Type | Description | Yield/Enantiomeric Excess |

|---|---|---|

| Asymmetric Hydrogenation | Utilized in BINAP/Ru complexes | Up to 99% e.e. |

| Michael Addition | Catalyzes reactions with maleimides | Yields up to 96%, e.e. 80-82% |

Enantioselective Reactions

DPEDA has been extensively studied for its role in enantioselective reactions, demonstrating significant effectiveness in producing optically active compounds.

Case Studies:

- Direct Vinylogous Aldol Reactions : DPEDA-based catalysts have been used to achieve high levels of stereoselectivity in aldol reactions. Example:

| Reaction Type | Substrates | Product | Yield | e.e. |

|---|---|---|---|---|

| Vinylogous Aldol | 3-methylcyclohex-2-enone + α-ketoesters | Aldolic Adduct | High | 89% |

Synthesis of Pharmaceuticals and Agrochemicals

DPEDA is crucial in synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its ability to induce chirality.

Notable Examples:

- Warfarin Synthesis : DPEDA-derived catalysts have been employed to produce warfarin with high yields and enantiomeric purity .

| Compound | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Warfarin | 90-96 | Up to 99 |

Chiral Solvation Agent

DPEDA acts as a chiral solvation agent for determining the enantiomeric excess of chiral acids using NMR spectroscopy. This application is vital for assessing the purity and quality of chiral compounds.

Mechanism:

類似化合物との比較

Comparison with Structurally Similar Diamines

Structural and Physical Properties

The table below compares DPEN with analogous diamines in terms of molecular weight, optical activity, and key applications:

Key Observations :

- Steric and Electronic Effects : DPEN’s bulky aromatic groups enhance steric hindrance, improving enantioselectivity in catalytic reactions compared to smaller diamines like ethylenediamine .

- Chirality : Unlike achiral ethylenediamine, DPEN’s fixed (R,R) configuration enables precise control over reaction stereochemistry, as seen in its use for synthesizing enantiopure phthalides (>89% ee) .

- Thermal Stability : DPEN’s higher melting point (79–83°C) compared to aliphatic diamines (e.g., ethylenediamine) reflects its rigid structure .

Asymmetric Catalysis

- DPEN-based catalysts outperform 1,2-diaminocyclohexane in asymmetric 1,2-additions, achieving >95% yield and >89% ee due to stronger π-π interactions between aromatic groups and substrates .

- In polymer-supported catalysts, DPEN derivatives modified with L-amino acids show unprecedented enantioselectivity (>90% ee) in nitro-Michael additions, a feat unattainable with simpler diamines like ethylenediamine .

Fluorescent Probes

DPEN-derived chiral thiourea probes (e.g., HL1–HL6) exhibit Zn²⁺ detection limits of 2.3×10⁻⁸ M, a sensitivity unmatched by probes based on non-aromatic diamines . The aromatic rings in DPEN stabilize metal-binding sites, enhancing selectivity .

Coordination Chemistry and Material Science

- In COF synthesis, DPEN’s aromaticity enables π-stacking interactions, facilitating the formation of stable frameworks compared to aliphatic diamines like o-phenylenediamine .

- Replacing DPEN with ethylenediamine in europium(III) complexes alters crystal symmetry (triclinic vs. monoclinic) and reduces circularly polarized luminescence efficiency, highlighting DPEN’s role in tuning photophysical properties .

準備方法

Reaction Conditions and Optimization

-

Catalyst System : Raney nickel (0.5–0.8 g per 0.2 mol substrate) with activated carbon (2–2.5 g) enhances surface area and reduces side reactions.

-

Temperature : 60–70°C, balancing reaction rate and selectivity.

-

Hydrogen Sources :

Workup and Purification

Post-reaction, filtration removes catalysts, followed by solvent distillation. Recrystallization in sherwood oil yields DPEDA with >99.5% purity.

Table 1: Catalytic Hydrogenation Performance

| Hydrogen Source | Molar Ratio | Yield (%) | Purity (%) |

|---|---|---|---|

| Hydrazine hydrate | 1:4.6 | 95 | 99.52 |

| Formic acid | 1:5.2 | 91 | 99.50 |

| Ammonium formate | 1:5.0 | 93 | 99.59 |

Racemization and Chiral Resolution

Patent CN101003485B describes resolving racemic DPEDA via Schiff base intermediates. Treating enantiopure (1S,2S)-(−)-DPEDA or (1R,2R)-(+)-DPEDA with aldehydes (e.g., benzaldehyde) forms Schiff bases, which undergo acid-catalyzed decomposition to racemic DPEDA. Subsequent resolution with tartaric acid yields enantiopure product.

Key Steps:

-

Schiff Base Formation : React DPEDA with benzaldehyde (1:1 molar ratio) in water at 60–100°C.

-

Acid Hydrolysis : HCl (pH 1) decomposes the Schiff base to racemic DPEDA (88.5% yield).

-

Resolution : Recrystallization with L-(+)-tartaric acid isolates (1R,2R)-(+)-DPENA with 85% enantiomeric excess (e.e.).

Advantages : Recycles undesired enantiomers, improving process sustainability.

Table 2: Racemization-Resolution Efficiency

| Starting Material | Racemization Yield (%) | Resolution e.e. (%) |

|---|---|---|

| (1R,2R)-(+)-DPEDA | 88.5 | 85 |

| (1S,2S)-(−)-DPEDA | 87.0 | 84 |

Classical Reduction with Alkali Metals

Early methods reduce benzil derivatives using lithium or sodium in liquid ammonia. For example, benzil reacts with cyclohexanone under ammonia at −78°C to form an imine intermediate, which is reduced to DPEDA.

Limitations:

-

Safety Risks : Lithium ammonia reductions require cryogenic conditions (−78°C), posing operational hazards.

-

Yield and Purity : Lower yields (70–80%) and purity (<95%) compared to catalytic methods.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Safety | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 91–95 | >99.5 | Moderate | High |

| Racemization-Resolution | 85–88 | 99.0 | High | Moderate |

| Classical Reduction | 70–80 | <95 | Low | Low |

Q & A

Q. Basic Research Focus

- Chiral GLC/GC : Use columns coated with β-cyclodextrin derivatives to resolve enantiomers. Retention time discrepancies confirm ee .

- Polarimetry : Cross-validate optical rotation values against standard ([α]20/D = +102°) to detect deviations ≥1%, indicating impurities .

- HPLC with Chiral Columns : Employ cellulose-based phases (e.g., Chiralcel OD-H) for high-resolution separation, especially for derivatives like tosylated analogs .

How can researchers resolve contradictions in enantioselectivity data when using this ligand under varying catalytic conditions?

Advanced Research Focus

Contradictions often stem from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may alter ligand-metal coordination, reducing ee. Systematic screening (e.g., ethanol vs. THF) is recommended .

- Metal-Ligand Ratio : Sub-stoichiometric metal usage (<1:1 molar ratio) can lead to uncoordinated ligand acting as a base, side-reducing selectivity. Titrate metal precursors to optimize .

- Temperature Control : Elevated temperatures (>40°C) disrupt stereochemical fidelity; kinetic studies at 0–25°C improve reproducibility .

What safety protocols are essential for handling (1R,2R)-(+)-1,2-Diphenylethylenediamine in laboratory settings?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to minimize inhalation of dust (H335 risk).

- Spill Management : Neutralize spills with dilute acetic acid, followed by absorption with inert material (e.g., vermiculite) .

How does (1R,2R)-(+)-1,2-Diphenylethylenediamine compare to other chiral diamines in asymmetric catalysis?

Q. Advanced Research Focus

- vs. (1S,2S)-Isomer : The (R,R)-form often shows higher enantioselectivity in prochiral ketone reductions due to complementary stereoelectronic effects .

- vs. Cyclohexanediamine Derivatives : While cyclohexane-based ligands (e.g., (R,R)-1,2-diaminocyclohexane) offer cost advantages, they lack the phenyl groups’ π-stacking capability, reducing efficacy in aromatic substrate systems .

- Structural Modifications : Tosylation (e.g., N,N′-di-p-tosyl derivatives) enhances solubility in non-polar solvents but may reduce metal-binding affinity .

What experimental strategies mitigate batch-to-batch variability in ligand performance?

Q. Advanced Research Focus

- Purification : Recrystallize from ethanol/water (3:1 v/v) to remove residual tartaric acid from resolution steps .

- Quality Control : Implement parallel GLC and NMR analyses for each batch to ensure ≥99% ee and structural consistency .

- Catalytic Screening : Pre-test ligand batches in model reactions (e.g., acetophenone hydrogenation) to confirm reproducibility before scaling .

How is computational chemistry applied to predict the ligand’s behavior in novel catalytic systems?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Model metal-ligand complexes (e.g., RuCl[(R,R)-DPEN]) to predict transition-state geometries and enantioselectivity trends .

- Molecular Dynamics (MD) : Simulate solvent-ligand interactions to identify optimal reaction media (e.g., ethanol vs. dichloromethane) .

- Contradiction Analysis : Use docking studies to explain discrepancies between predicted and observed ee values, often linked to unaccounted solvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。